

chemical structure and SMILES string for 5'-Fluoro-2'-hydroxyacetophenone

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Compound of Interest

Compound Name: 5'-Fluoro-2'-hydroxyacetophenone

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An In-depth Technical Guide to 5'-Fluoro-2'-hydroxyacetophenone

This technical guide provides a comprehensive overview of **5'-Fluoro-2'-hydroxyacetophenone**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

5'-Fluoro-2'-hydroxyacetophenone, also known as 2-acetyl-4-fluorophenol, is an aromatic ketone.^[1] Its chemical structure is characterized by an acetophenone core with a hydroxyl group at the 2' position and a fluorine atom at the 5' position.

SMILES String: CC(=O)c1cc(F)ccc1O^[2]

Chemical Structure: Chemical structure of 5'-Fluoro-2'-hydroxyacetophenone

Physicochemical Properties

A summary of the key physicochemical properties of **5'-Fluoro-2'-hydroxyacetophenone** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ FO ₂	[1][3][4][5]
Molecular Weight	154.14 g/mol	[1][2][5]
CAS Number	394-32-1	[3][4]
Appearance	Light yellow to beige-brown crystalline solid	[1][6][7]
Melting Point	56-58 °C	[2][8]
Boiling Point	65-66 °C at 8 mmHg	[2][8]
InChI Key	KOFFXZYMDLWRHX-UHFFFAOYSA-N	[2][3][4]

Experimental Protocols: Synthesis

The synthesis of **5'-Fluoro-2'-hydroxyacetophenone** is a multi-step process. One common method involves starting from aminophenol, as outlined in several patents.[9][10] This approach is favored due to the low cost of raw materials and relatively mild reaction conditions.[10]

Synthesis of 5'-Fluoro-2'-hydroxyacetophenone from Aminophenol

This synthetic route involves four main stages: acetylation, Fries rearrangement, hydrolysis, and finally, a diazotization-fluorination reaction.[9][10]

Step 1: Acetylation of Aminophenol to 4-Acetamidophenol Acetate

- Reactants: Aminophenol, Acetic Anhydride, Benzene.[9]
- Procedure: Aminophenol is reacted with acetic anhydride in a suitable solvent like benzene to achieve double esterification, acetylating both the amino and phenolic hydroxyl groups.[1][9][10]

Step 2: Fries Rearrangement to 2-Acetyl-4-acetamidophenol

- Reactants: 4-Acetamidophenol Acetate, Anhydrous Aluminum Chloride, Sodium Chloride.[9]
- Procedure: The 4-acetamidophenol acetate undergoes a Fries rearrangement. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, with sodium chloride acting as a solubility promoter.[9][10] The mixture is stirred to facilitate the rearrangement.[9]

Step 3: Hydrolysis to 2-Acetyl-4-aminophenol

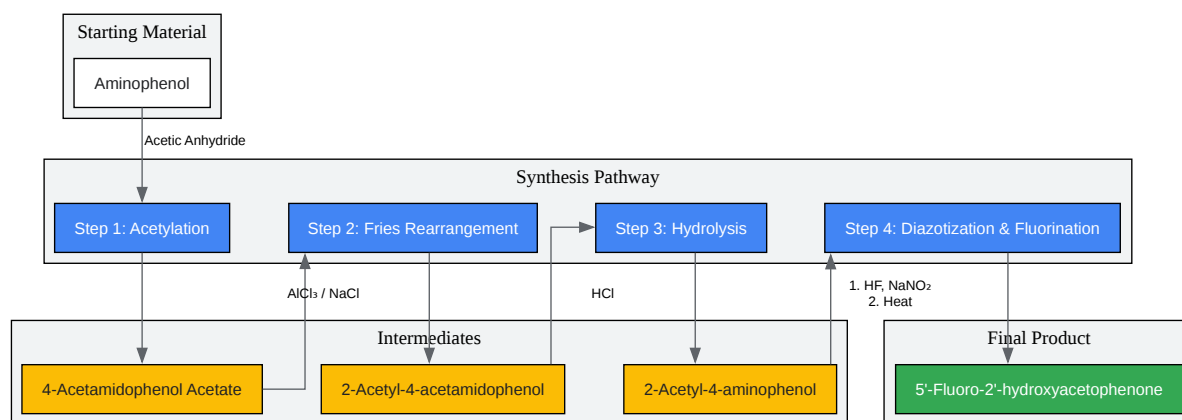
- Reactants: 2-Acetyl-4-acetamidophenol, Hydrochloric Acid.[9]
- Procedure: The 2-acetyl-4-acetamidophenol is hydrolyzed under acidic conditions.[10] The reaction mixture is refluxed with hydrochloric acid. After cooling, the pH is adjusted to 6-7 to precipitate the solid product, which is then dried.[9]

Step 4: Diazotization and Fluorination to **5'-Fluoro-2'-hydroxyacetophenone**

- Reactants: 2-Acetyl-4-aminophenol, Hydrogen Fluoride, Sodium Nitrite.[9]
- Procedure: The 2-acetyl-4-aminophenol is added to an excess of hydrogen fluoride at a low temperature (e.g., -5°C). Solid sodium nitrite is then gradually added, maintaining the reaction temperature between 0-5°C. After several hours, the temperature is raised to around 40°C for thermal decomposition of the diazonium salt. Finally, the pH is adjusted to 6-7, and the product is isolated via steam distillation.[9]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **5'-Fluoro-2'-hydroxyacetophenone** from aminophenol.



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Caption: Synthetic pathway of **5'-Fluoro-2'-hydroxyacetophenone**.

Applications in Research and Development

5'-Fluoro-2'-hydroxyacetophenone is a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential therapeutic applications. It has been utilized in the preparation of:

- 1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one[8]
- 3-hydroxy and 3-methoxyflavones[8]
- 3-hydroxy and 3-methoxy 2-styrylchromones[1]

Its role as an intermediate for various β -receptor blockers highlights its importance in the pharmaceutical market.[9][10] The presence of the fluorine atom can significantly alter the

pharmacokinetic and pharmacodynamic properties of the final drug molecules, often leading to enhanced metabolic stability and binding affinity.

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